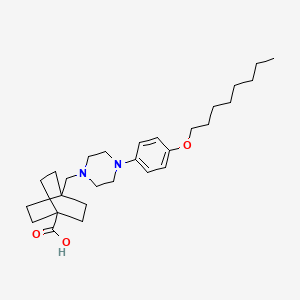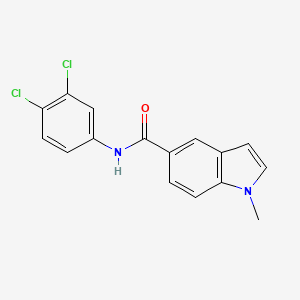![molecular formula C24H25ClN4O4 B10833988 [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone](/img/structure/B10833988.png)
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25522065-Compound-12: is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of heart failure. This compound is known for its ability to inhibit the activity of sodium-hydrogen exchanger 1 on the myocardial membrane, thereby maintaining intracellular ion homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25522065-Compound-12 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of Intermediate A: This step involves the reaction of a benzoyloxy cyclohexenyl thioether with an alkoxy-substituted benzoyl chloride under anhydrous conditions.
Final Modification: The core structure is then modified with various functional groups to enhance its biological activity and stability.
Industrial Production Methods: Industrial production of PMID25522065-Compound-12 follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale reactors are used to synthesize the intermediate compounds under controlled conditions.
Purification: The intermediates are purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: PMID25522065-Compound-12 undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PMID25522065-Compound-12, each with potentially unique biological activities .
Scientific Research Applications
PMID25522065-Compound-12 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PMID25522065-Compound-12 involves the inhibition of sodium-hydrogen exchanger 1 on the myocardial membrane. This inhibition helps maintain intracellular ion homeostasis, which is crucial for proper cardiac function . The compound interacts with specific molecular targets, including the sodium-hydrogen exchanger 1, and modulates downstream signaling pathways to exert its therapeutic effects .
Comparison with Similar Compounds
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-13
- PMID25522065-Compound-14
Comparison: PMID25522065-Compound-12 is unique in its ability to inhibit sodium-hydrogen exchanger 1 without significantly lowering glucose levels, which is a common side effect of similar compounds . This makes it a promising candidate for heart failure therapy with reduced risk of hypoglycemia .
Properties
Molecular Formula |
C24H25ClN4O4 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone |
InChI |
InChI=1S/C24H25ClN4O4/c1-16-12-17(13-28-8-10-31-11-9-28)2-7-21(16)32-20-14-29(15-20)24(30)23-27-26-22(33-23)18-3-5-19(25)6-4-18/h2-7,12,20H,8-11,13-15H2,1H3 |
InChI Key |
PGIWDCQJRFXKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCOCC2)OC3CN(C3)C(=O)C4=NN=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)

![10,10-Dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile](/img/structure/B10833913.png)
![5-{3-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833917.png)
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide](/img/structure/B10833918.png)
![3-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-(2-phenylethyl)piperidine](/img/structure/B10833925.png)
![3-(6'-Methyl-6''-trifluoromethyl-[2,2';4',3'']terpyridin-6-yl)-benzenesulfonamide](/img/structure/B10833938.png)

![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833958.png)
![N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B10833960.png)
![3-Oxa-8-azabicyclo[3.2.1]oct-8-yl(8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B10833971.png)
![3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile](/img/structure/B10833976.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10833977.png)

